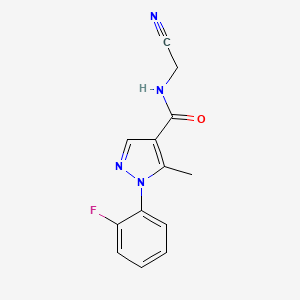
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, commonly known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CFM-2 has been extensively studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
CFM-2 is a selective inhibitor of N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting this compound, CFM-2 reduces the production of prostaglandins, which in turn reduces inflammation. In addition, CFM-2 has been shown to have other mechanisms of action, including the inhibition of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFM-2 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, CFM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CFM-2 is its selectivity for N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which reduces the risk of side effects associated with non-selective COX inhibitors. CFM-2 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CFM-2 is its low solubility in water, which can make it difficult to formulate for use in animal studies.
Zukünftige Richtungen
There are several future directions for the research on CFM-2. One area of research is the development of new formulations of CFM-2 that improve its solubility and bioavailability. Another area of research is the evaluation of CFM-2 in combination with other drugs for the treatment of cancer and inflammation. In addition, there is a need for further studies to elucidate the mechanisms of action of CFM-2 and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
CFM-2 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with cyanomethyl triphenylphosphonium bromide to form CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9-10(13(19)16-7-6-15)8-17-18(9)12-5-3-2-4-11(12)14/h2-5,8H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQGQBRITXENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)

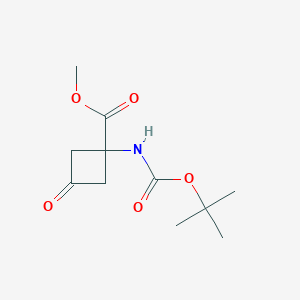
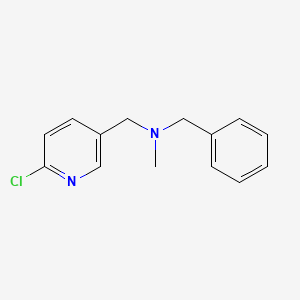
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)
![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
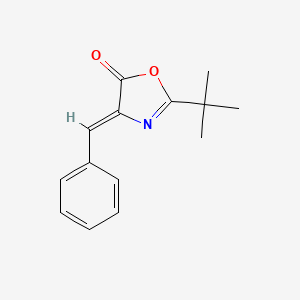
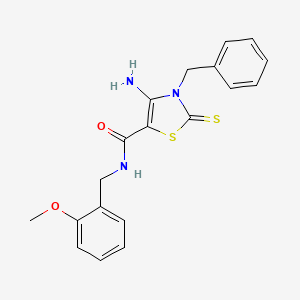
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)